Enhanced GABAA Receptor Binding Affinity of Thiazepine Derivatives Compared to Thiazole and Thiazine Analogs
The core 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine scaffold is the structural basis for derivatives that exhibit significantly higher affinity for the benzodiazepine binding site of GABAA receptors than their 5-membered thiazole and 6-membered thiazine counterparts [1]. Analysis of structure-activity relationships (SAR) reveals that enlargement of the annelated ring from thiazole (5+5 ring system) to thiazepine (5+7 ring system) is beneficial for receptor affinity [1]. The thiazepine ring adopts a more puckered conformation compared to the almost flat, inactive imidazothiazole structure, which is believed to contribute to this enhanced activity [1]. For example, specific 5-arylidene-imidazo[2,1-b]thiazepine derivatives demonstrate Ki values in the low micromolar range (0.93 – 4.5 µM) [1].
| Evidence Dimension | Receptor Binding Affinity (Benzodiazepine Binding Site of GABAA Receptors) |
|---|---|
| Target Compound Data | Derivatives of 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine (7-membered ring) exhibit Ki values ranging from 0.93 µM to 4.5 µM [1]. |
| Comparator Or Baseline | Derivatives of imidazo[2,1-b]thiazole (5-membered ring) and imidazo[2,1-b]thiazine (6-membered ring) are generally less potent or inactive; the study notes that the almost flat imidazothiazole structure is inactive [1]. |
| Quantified Difference | Thiazepine derivatives show a marked increase in affinity compared to thiazole and thiazine analogs, with Ki values in the low micromolar range for thiazepines versus inactivity for thiazoles [1]. |
| Conditions | Radioligand binding assay using [3H]diazepam on rat brain cortical membranes [1]. |
Why This Matters
This class-level evidence supports the selection of the thiazepine scaffold over smaller ring analogs when targeting the benzodiazepine binding site for developing anxiolytic, anticonvulsant, or sedative-hypnotic agents.
- [1] Kiec-Kononowicz, K., Karolak-Wojciechowska, J., Michalak, B., Pekala, E., Schumacher, B., & Müller, C. E. (2004). Imidazo[2,1-b]thiazepines: synthesis, structure and evaluation of benzodiazepine receptor binding. European Journal of Medicinal Chemistry, 39(3), 205-218. View Source
